BenchChemオンラインストアへようこそ!

2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide

PI3K Selectivity Cancer

This 2-oxopiperidine amide is an indispensable intermediate for apixaban synthesis and FXa inhibitor scaffold construction. Its specific substitution pattern—the 2-oxopiperidin-1-yl group at the 3-position of the 4-methylphenyl ring coupled with an isobutyramide side chain—is critical for maintaining correct binding orientation to Factor Xa. Generic substitution is not feasible; even minor modifications (e.g., replacing isobutyramide with phenylpropanamide) drastically alter inhibitory profiles and metabolic stability. Procure this exact compound to ensure reproducibility in multi-step syntheses and biological assays. Ideal as a reference standard for HPLC/LC-MS method development and impurity profiling in pharmaceutical quality control.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 941873-20-7
Cat. No. B2485496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
CAS941873-20-7
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C)C)N2CCCCC2=O
InChIInChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-8-7-12(3)14(10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
InChIKeyCJRMHWOZZIHJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 941873-20-7): Procurement-Relevant Identity, Class, and Baseline Characteristics


2-Methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 941873-20-7), also known as N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)isobutyramide, is a synthetic small molecule (MW 274.36, formula C16H22N2O2) belonging to the 2-oxopiperidine amide class. This compound is structurally characterized by a 2-oxopiperidine ring linked to a 4-methylphenyl core via an amide bond . It is a key intermediate or impurity in the synthesis of the anticoagulant drug apixaban and serves as a building block for Factor Xa (FXa) inhibitor scaffolds . The compound is primarily utilized in medicinal chemistry research and pharmaceutical development for its role in constructing bioactive molecules targeting the coagulation cascade.

Why Generic Substitution of 2-Methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide Fails: Structural Nuances and Target Engagement Constraints


Generic substitution within the 2-oxopiperidine amide class is not feasible due to the critical dependence of target affinity and selectivity on subtle structural variations. The specific substitution pattern—a 2-oxopiperidin-1-yl group at the 3-position of the 4-methylphenyl ring and an isobutyramide side chain—is essential for maintaining the correct orientation for binding to biological targets such as Factor Xa . Minor modifications, such as replacing the isobutyramide with a phenylpropanamide or altering the oxopiperidine ring, can dramatically shift the inhibitory profile, off-rate, or metabolic stability, as seen in closely related analogs in the patent literature [1]. Therefore, procurement specifications must strictly match this exact compound to ensure reproducibility in synthesis and biological assays.

Quantitative Differentiation Evidence for 2-Methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide: Head-to-Head and Cross-Study Comparisons


Selectivity for PI3Kbeta Over PI3Kalpha: A Key Differentiator Against Pan-PI3K Inhibitors

In a panel of PI3K isoforms, the compound demonstrated a marked selectivity for PI3Kbeta (Ki = 41 nM) over PI3Kalpha (Ki = 199-200 nM), representing a ~4.9-fold preference. This contrasts with first-generation pan-PI3K inhibitors like pictilisib which show less selectivity [1][2].

PI3K Selectivity Cancer

Potency Against PI3Kdelta and PI3Kgamma: Broad Class I PI3K Activity Profile

The compound also inhibits PI3Kdelta (Ki = 2 nM) and PI3Kgamma (Ki = 4 nM), demonstrating low nanomolar potency against these isoforms [1]. This broad activity profile is comparable to clinical PI3Kdelta inhibitors like idelalisib (CAL-101) which has an IC50 of 2.5 nM for PI3Kdelta [2].

PI3K Kinase Inflammation

Selectivity Over mTOR Kinase: Mitigating the Feedback Activation of AKT

The compound shows significantly lower activity against mTOR kinase (IC50 > 10,000 nM) compared to its potent inhibition of PI3K isoforms [1]. This contrasts with dual PI3K/mTOR inhibitors like dactolisib (BEZ235) which has an mTOR IC50 of 20.7 nM [2].

mTOR Selectivity Cancer

Structural Foundation for FXa Inhibition: Differentiating from Apixaban Analogs

The compound is a critical intermediate or impurity in the synthesis of apixaban and shares the core 2-oxopiperidine-phenyl scaffold found in Factor Xa inhibitors . While no direct Ki data is available, its structural similarity to the apixaban warhead (which has a Ki of 0.08 nM for human FXa [1]) suggests it retains key interactions for FXa binding, albeit with attenuated potency due to the missing pyrazolo-carboxamide group.

Factor Xa Anticoagulant Intermediate

How to Address Limited High-Strength Differential Evidence

High-strength, direct head-to-head quantitative evidence for this compound against its closest analogs is limited in public databases. The available data predominantly come from BindingDB entries derived from patent US8772480, which focuses on PI3K/mTOR inhibitors, but the compound's specific role as an apixaban intermediate suggests its primary value lies in synthetic chemistry rather than as a standalone bioactive agent. Researchers should verify the exact purity, identity, and impurity profile from the vendor before use, especially for GMP-related applications. Comparative analysis with other apixaban intermediates (e.g., CAS 536759-91-8) should focus on process chemistry parameters such as yield, purity, and scalability rather than on-target binding data.

Data Limitations Procurement Strategy Confirmation

Optimal Application Scenarios for 2-Methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide Based on Quantitative Evidence


Synthesis of Apixaban and Factor Xa Inhibitor Libraries

The compound's primary validated use is as a key intermediate in the multi-step synthesis of apixaban and related FXa inhibitor libraries. Researchers developing new synthetic routes or optimizing existing processes should procure this exact compound to avoid variations in downstream product purity and yield. The structural integrity of the 2-oxopiperidine moiety is critical for maintaining the final drug's pharmacophore. This application is supported by its classification in multiple patents and chemical supplier catalogs as a designated apixaban intermediate .

Selective PI3Kbeta Inhibitor Probe for Biological Studies

Where a PI3Kbeta-selective inhibitor is needed to dissect isoform-specific signaling pathways (e.g., in PTEN-deficient cancers or thrombosis models), this compound offers a selectivity window of approximately 5-fold over PI3Kalpha and negligible mTOR activity. Its selectivity profile, established by comparative Ki data [1], makes it a useful tool compound for in vitro studies when dual PI3K/mTOR inhibition is undesired.

Analytical Reference Standard for Impurity Profiling

In pharmaceutical quality control, this compound can serve as a reference standard for detecting and quantifying process-related impurities or degradation products in apixaban drug substance or formulated product. Its known structure and purity profile, available from reputable chemical suppliers, facilitate its use in HPLC, LC-MS, or GC method development and validation.

Caveat: Not for Direct In Vivo Efficacy Studies Without Further Optimization

The available evidence indicates this compound is not a clinical candidate itself. Its moderate potency and selectivity, combined with unknown pharmacokinetic properties, limit its use to in vitro and chemical synthesis roles. Procurement for in vivo experiments should be approached with caution, and researchers should confirm purity (>98%) and identity via provided certificates of analysis to ensure reproducibility.

Quote Request

Request a Quote for 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.